molecular formula C27H35N3O5 B11395981 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(hexyloxy)benzamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(hexyloxy)benzamide

Cat. No.: B11395981
M. Wt: 481.6 g/mol
InChI Key: ZDGVRVVKUUKJGK-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(hexyloxy)benzamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes dipropoxyphenyl and hexyloxybenzamide groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(hexyloxy)benzamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzonitrile with 3,4-dipropoxyphenol via nucleophilic aromatic substitution or Ullmann coupling to form 4,4’-diphenyl ether. This intermediate is then treated with hydroxylamine in ethanol at reflux, followed by cyclization with acyl chloride to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(hexyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(hexyloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(hexyloxy)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation, but they likely include modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(hexyloxy)benzamide is unique due to its specific substitution pattern and the presence of both dipropoxyphenyl and hexyloxybenzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H35N3O5

Molecular Weight

481.6 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-hexoxybenzamide

InChI

InChI=1S/C27H35N3O5/c1-4-7-8-9-18-32-22-13-10-20(11-14-22)27(31)28-26-25(29-35-30-26)21-12-15-23(33-16-5-2)24(19-21)34-17-6-3/h10-15,19H,4-9,16-18H2,1-3H3,(H,28,30,31)

InChI Key

ZDGVRVVKUUKJGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OCCC)OCCC

Origin of Product

United States

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